molecular formula C13H16N4O4 B1417768 N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine CAS No. 1155610-22-2

N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine

Cat. No. B1417768
M. Wt: 292.29 g/mol
InChI Key: IOOKGUAUJMXMKS-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. The imidazole ring is a common feature in many important biological molecules, including histidine and the nucleic acids guanine and adenine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a nitro group (-NO2), a methyl group (-CH3), and a 3,4-dimethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group might make the compound more reactive, while the presence of the methoxy groups might affect its solubility .

Scientific Research Applications

Catalysis and Synthesis

N-[(3,4-Dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine and its derivatives are used in various synthesis processes. For example, they are involved in the synthesis of pyrazolo[3,4-b]pyridines through domino reactions catalyzed by l-proline (Gunasekaran, Prasanna, & Perumal, 2014). Additionally, these compounds participate in the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amines using p-toluenesulfonic acid (Jadhav, Kim, Lim, & Jeong, 2018).

Molecular Interactions and Crystallography

Studies on the molecular interactions and crystallography of imidazole derivatives, closely related to N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine, reveal insights into their structural properties. For instance, research on cyano-cyano and chloro-cyano interactions in imidazole derivatives provides a deeper understanding of weak intermolecular interactions and crystal packing (Kubicki, 2004).

Supramolecular Chemistry

The self-assembly of related imidazole compounds with boric acid leads to the formation of supramolecular structures, showcasing the potential of these compounds in the field of supramolecular chemistry (Cheruzel, Mashuta, & Buchanan, 2005).

Medicinal Chemistry

While avoiding drug usage and dosage information, it's noteworthy that these compounds and their derivatives are explored for their potential in medicinal chemistry. For example, the synthesis and antimicrobial screening of imidazo-[1,2-a]pyridine derivatives, including N,N-dimethyl-1-(7-methyl-2-(aryl)imidazo[1,2-a]pyridin-3-yl)methanamines, are investigated for new bio-active molecules (Desai et al., 2012).

Advanced Material Science

These compounds are also significant in advanced material science. For instance, the synthesis of 1,3,4-oxadiazole N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and their evaluation for antimicrobial and anti-proliferative activities showcases their utility in developing new materials with specific biological activities (Al-Wahaibi et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, and its potential biological activity. It could also involve studying its physical and chemical properties, and assessing its safety and potential hazards .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-5-nitroimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-16-8-15-13(17(18)19)12(16)14-7-9-4-5-10(20-2)11(6-9)21-3/h4-6,8,14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKGUAUJMXMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1NCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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